molecular formula C25H20N4O2S B2613616 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide CAS No. 536704-50-4

2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide

Cat. No. B2613616
CAS RN: 536704-50-4
M. Wt: 440.52
InChI Key: WDSGYSQEHUMDSB-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrimidine ring, an indole ring, and an acetamide group. The presence of these groups suggests that this compound may have interesting chemical and biological properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of 2-alkyl thio-substituted 4-oxo-3-p-tolyl-3,4,5,6-tetrahydrospiros- (Benzo [h]quinazoline-5,1′-cycloalkanes). The reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothio-cyanate gives 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes) which could be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .

Design of New Medicines

Derivatives of thiazolo [3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo [3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Antitumor Activity

High antitumor activities of these compounds have been demonstrated . This makes them potential candidates for the development of new anticancer drugs.

Antibacterial Activity

These compounds have also shown significant antibacterial activities . This suggests their potential use in the development of new antibiotics.

Anti-inflammatory Activity

The anti-inflammatory activities of these compounds have been demonstrated . This suggests their potential use in the treatment of inflammatory diseases.

Biological Target Binding

The structural similarity of the thiazolo [3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Functionalization Center

5H-Thiazolo [3,2-a]pyrimidin-3 (2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Synthesis of Thiazolo [3,2-a]pyrimidine Derivatives

Various synthetic approaches to thiazolo [3,2-a]pyrimidine derivatives have been reported. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Mechanism of Action

properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16-11-13-18(14-12-16)29-24(31)23-22(19-9-5-6-10-20(19)27-23)28-25(29)32-15-21(30)26-17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSGYSQEHUMDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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